5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of 5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their anticancer and antimicrobial properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- 5-Chloro-3-ethyl-N-[(1-oxido-3-pyridinyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties
Biological Activity
5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and as a selective protein inhibitor. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
The molecular formula for this compound is C6H6ClIN4 with a molecular weight of approximately 223.58 g/mol. The compound features a chlorine atom at position 5 and an iodine atom at position 3 of the pyrazolo-pyrimidine ring system.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their inhibitory effects on various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line Tested | GI50 (nM) | Reference |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 29 | |
This compound | HT-29 (colon cancer) | 33 | |
Erlotinib (reference) | Various | 33 |
In a comparative study, the GI50 values for the tested compounds ranged from 29 nM to 102 nM across different cancer cell lines, indicating promising antiproliferative activity. Notably, the compound demonstrated superior efficacy compared to erlotinib in certain cases.
The mechanism by which this compound exerts its effects appears to involve the modulation of apoptotic pathways. In vitro studies indicated that treatment with this compound leads to increased levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic Bcl2 levels. This suggests that the compound may promote apoptosis in cancer cells through a mitochondrial pathway.
Case Studies
Case Study 1: In Vitro Evaluation
A study conducted on human breast cancer cell lines (MCF-7) assessed the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives. Results indicated that compounds structurally similar to this compound exhibited significant inhibition of cell proliferation with an IC50 value as low as 29 nM. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Another investigation focused on modifying the pyrazolo[1,5-a]pyrimidine scaffold to enhance biological activity. The introduction of various substituents at specific positions led to improved potency against EGFR T790M mutations associated with non-small cell lung cancer. The findings underscored the importance of structural modifications in optimizing therapeutic efficacy .
Properties
Molecular Formula |
C7H6ClIN4 |
---|---|
Molecular Weight |
308.51 g/mol |
IUPAC Name |
5-chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C7H6ClIN4/c1-10-6-2-5(8)12-7-4(9)3-11-13(6)7/h2-3,10H,1H3 |
InChI Key |
YRHAYKLDGKXEIE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC2=C(C=NN12)I)Cl |
Origin of Product |
United States |
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